Cas no 120908-70-5 (1H-Pyrido[3,4-b]indole, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-)

1H-Pyrido[3,4-b]indole, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro- structure
120908-70-5 structure
Product name:1H-Pyrido[3,4-b]indole, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-
CAS No:120908-70-5
MF:C18H16N2O2
MW:292.33184
CID:1211755
PubChem ID:201172

1H-Pyrido[3,4-b]indole, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrido[3,4-b]indole, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-
    • CBDivE_016018
    • AKOS005171804
    • 1-(3,4-methylenedioxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
    • 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
    • 120908-70-5
    • STK505566
    • SCHEMBL5740140
    • ZLAJKSCIINOCQJ-UHFFFAOYSA-N
    • MDL: MFCD00404505
    • Inchi: InChI=1S/C18H16N2O2/c1-2-4-14-12(3-1)13-7-8-19-17(18(13)20-14)11-5-6-15-16(9-11)22-10-21-15/h1-6,9,17,19-20H,7-8,10H2
    • InChI Key: ZLAJKSCIINOCQJ-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C3=C(C(C4=CC5=C(C=C4)OCO5)NCC3)N2

Computed Properties

  • Exact Mass: 292.12128
  • Monoisotopic Mass: 292.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.3Ų
  • XLogP3: 3

Experimental Properties

  • PSA: 46.28

1H-Pyrido[3,4-b]indole, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro- Related Literature

Additional information on 1H-Pyrido[3,4-b]indole, 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-

测试

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